2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile 2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 626221-63-4
VCID: VC21485444
InChI: InChI=1S/C18H22F3N3S/c19-18(20,21)16-13-6-2-1-3-7-15(13)23-17(14(16)12-22)25-11-10-24-8-4-5-9-24/h1-11H2
SMILES: C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCCN3CCCC3
Molecular Formula: C18H22F3N3S
Molecular Weight: 369.4g/mol

2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

CAS No.: 626221-63-4

Cat. No.: VC21485444

Molecular Formula: C18H22F3N3S

Molecular Weight: 369.4g/mol

* For research use only. Not for human or veterinary use.

2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile - 626221-63-4

Specification

CAS No. 626221-63-4
Molecular Formula C18H22F3N3S
Molecular Weight 369.4g/mol
IUPAC Name 2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H22F3N3S/c19-18(20,21)16-13-6-2-1-3-7-15(13)23-17(14(16)12-22)25-11-10-24-8-4-5-9-24/h1-11H2
Standard InChI Key QSTWVXUOKJCLHV-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCCN3CCCC3
Canonical SMILES C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCCN3CCCC3

Introduction

Chemical Identity

  • IUPAC Name: 2-(2-pyrrolidin-1-ylethylsulfanyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

  • Molecular Formula: C16H20F3N3S

  • Molecular Weight: 347.41 g/mol

  • Structural Features:

    • Contains a trifluoromethyl group (-CF₃) contributing to its lipophilicity and potential bioactivity.

    • Includes a pyrrolidine moiety linked via an ethylsulfanyl chain.

    • Features a cyclohepta[b]pyridine core with a nitrile (-CN) functional group.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions designed to introduce the various functional groups and structural motifs. A general synthetic route might include:

  • Formation of the Cyclohepta[b]pyridine Core:

    • Starting from pyridine derivatives, cyclization reactions can be employed to form the bicyclic structure.

  • Introduction of the Trifluoromethyl Group:

    • The trifluoromethylation step may involve reagents like trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMS-CF₃).

  • Attachment of the Pyrrolidinylethylsulfanyl Side Chain:

    • This step could involve nucleophilic substitution or coupling reactions to attach the sulfur-containing chain.

  • Nitrile Functionalization:

    • Cyanation reactions using cyanide sources such as NaCN or KCN can introduce the nitrile group at the desired position.

Potential Applications

  • Pharmacological Applications:

    • The presence of a trifluoromethyl group often enhances metabolic stability and bioavailability in drug candidates.

    • The pyrrolidine moiety is common in bioactive molecules, suggesting potential receptor-binding activity.

  • Therapeutic Potential:

    • Compounds with similar structures have been investigated for use in treating neurological disorders, inflammation, and cancer.

    • The nitrile group may act as a pharmacophore for enzyme inhibition or receptor modulation.

  • Research Utility:

    • This compound could serve as a scaffold for synthesizing derivatives with optimized biological activity.

Biological Activity

While specific data on this compound's biological activity is not readily available, related compounds with similar structural features have demonstrated:

  • Enzyme inhibition (e.g., kinase inhibitors).

  • Receptor antagonism or agonism (e.g., P2Y12 receptor antagonists).

  • Anti-inflammatory and anticancer properties.

Further experimental studies would be required to determine its exact mechanism of action and therapeutic potential.

Challenges and Considerations

  • Synthetic Complexity:

    • The multi-step synthesis requires careful optimization to achieve good yields and purity.

  • Toxicity Concerns:

    • The trifluoromethyl group and nitrile functionality may pose toxicity risks; thus, safety profiling is essential.

  • Regulatory Hurdles:

    • Any pharmaceutical application would require extensive testing to meet regulatory standards.

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